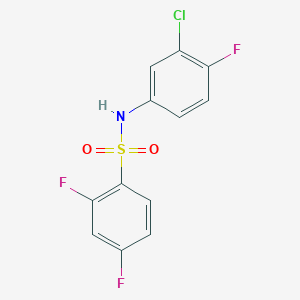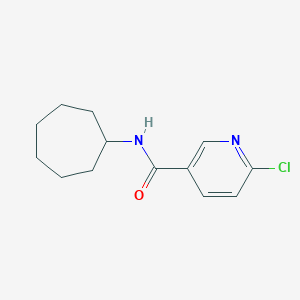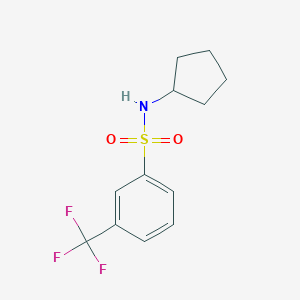
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been widely used in scientific research as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
作用机制
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide binds to a specific site on the CFTR chloride channel and prevents its opening, thereby inhibiting chloride secretion. The exact binding site and mode of action of N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide are still under investigation, but it is believed to interact with the cytoplasmic regulatory domain of CFTR, which is responsible for the gating of the channel.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion, the reduction of airway surface liquid volume, the modulation of insulin secretion, and the inhibition of cell migration and proliferation. N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has also been shown to have anti-inflammatory and anti-bacterial effects in various in vitro and in vivo models.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to inhibit both wild-type and mutant CFTR channels, and its compatibility with various cell types and experimental conditions. However, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide also has some limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has a wide range of potential future directions in scientific research, including the development of new therapies for cystic fibrosis and other CFTR-related disorders, the investigation of the role of CFTR in other physiological processes, such as cancer and inflammation, and the identification of new CFTR inhibitors with improved potency and selectivity. Moreover, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide can be used as a tool to study the structure and function of the CFTR chloride channel and its interaction with other proteins and small molecules.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide is a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base, followed by the addition of ammonia and subsequent purification steps. The final product is a white crystalline powder with a molecular weight of 407.81 g/mol and a melting point of 204-206°C.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been extensively used in scientific research to study the function and regulation of the CFTR chloride channel, which is a key player in the regulation of salt and water transport across epithelial cells. CFTR mutations are responsible for the development of cystic fibrosis, a genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. Moreover, N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been used to investigate the role of CFTR in other physiological processes, such as insulin secretion, cell migration, and apoptosis.
属性
产品名称 |
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
分子式 |
C12H7ClF3NO2S |
分子量 |
321.7 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-6-8(2-3-10(9)15)17-20(18,19)12-4-1-7(14)5-11(12)16/h1-6,17H |
InChI 键 |
CVFBHWABHBWGSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)F |
规范 SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)





